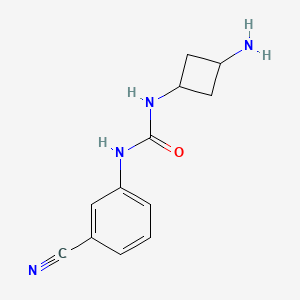![molecular formula C14H15F3N2O B7556598 4-[3-(Hydroxymethyl)piperidin-1-yl]-2-(trifluoromethyl)benzonitrile](/img/structure/B7556598.png)
4-[3-(Hydroxymethyl)piperidin-1-yl]-2-(trifluoromethyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(Hydroxymethyl)piperidin-1-yl]-2-(trifluoromethyl)benzonitrile, also known as HTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry.
作用機序
The exact mechanism of action of 4-[3-(Hydroxymethyl)piperidin-1-yl]-2-(trifluoromethyl)benzonitrile is still under investigation. However, it is believed to bind to beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. This binding may help to prevent the formation of new plaques and reduce the accumulation of existing ones.
Biochemical and physiological effects:
4-[3-(Hydroxymethyl)piperidin-1-yl]-2-(trifluoromethyl)benzonitrile has been shown to have a high affinity for beta-amyloid plaques in the brain, making it a promising tool for the diagnosis and treatment of Alzheimer's disease. It has also been shown to have low toxicity, making it a safe compound for use in laboratory experiments.
実験室実験の利点と制限
One of the main advantages of using 4-[3-(Hydroxymethyl)piperidin-1-yl]-2-(trifluoromethyl)benzonitrile in laboratory experiments is its high affinity for beta-amyloid plaques, which allows for accurate imaging and diagnosis of Alzheimer's disease. However, one limitation is that 4-[3-(Hydroxymethyl)piperidin-1-yl]-2-(trifluoromethyl)benzonitrile may not be effective in detecting early stages of the disease, as beta-amyloid plaques may not have formed yet.
将来の方向性
There are several future directions for the use of 4-[3-(Hydroxymethyl)piperidin-1-yl]-2-(trifluoromethyl)benzonitrile in scientific research. One potential application is in the development of drugs for the treatment of Alzheimer's disease and other neurological disorders. Another direction is in the development of improved imaging techniques for the detection of beta-amyloid plaques in the brain. Additionally, further studies are needed to better understand the mechanism of action of 4-[3-(Hydroxymethyl)piperidin-1-yl]-2-(trifluoromethyl)benzonitrile and its potential applications in other areas of medicine.
Conclusion:
In conclusion, 4-[3-(Hydroxymethyl)piperidin-1-yl]-2-(trifluoromethyl)benzonitrile is a promising compound in scientific research due to its potential applications in medicinal chemistry, particularly in the development of drugs for the treatment of neurological disorders. Its high affinity for beta-amyloid plaques in the brain makes it a valuable tool for the diagnosis and treatment of Alzheimer's disease. However, further research is needed to fully understand its mechanism of action and its potential applications in other areas of medicine.
合成法
The synthesis of 4-[3-(Hydroxymethyl)piperidin-1-yl]-2-(trifluoromethyl)benzonitrile involves a series of chemical reactions that start with the reaction of 4-(trifluoromethyl)benzonitrile with sodium hydride in the presence of dimethylformamide. The resulting intermediate is then reacted with 3-(hydroxymethyl)piperidine in the presence of potassium carbonate and acetonitrile. The final product is obtained after purification through column chromatography.
科学的研究の応用
4-[3-(Hydroxymethyl)piperidin-1-yl]-2-(trifluoromethyl)benzonitrile has been studied for its potential applications in medicinal chemistry, particularly in the development of drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been investigated for its potential as a diagnostic tool for imaging amyloid plaques in the brain.
特性
IUPAC Name |
4-[3-(hydroxymethyl)piperidin-1-yl]-2-(trifluoromethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O/c15-14(16,17)13-6-12(4-3-11(13)7-18)19-5-1-2-10(8-19)9-20/h3-4,6,10,20H,1-2,5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXBZYSNXGYROJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC(=C(C=C2)C#N)C(F)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Hydroxymethyl)piperidin-1-yl]-2-(trifluoromethyl)benzonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Fluoro-6-[(1,3,5-trimethylpyrazol-4-yl)methylamino]benzonitrile](/img/structure/B7556516.png)
![4-[(5-Bromothiophen-2-yl)sulfonylamino]benzamide](/img/structure/B7556529.png)
![3-[[2-(3-Methoxyanilino)-2-oxoethyl]amino]propanamide](/img/structure/B7556533.png)




![[1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methanamine](/img/structure/B7556574.png)


![N-[3-(methylaminomethyl)phenyl]-2-(tetrazol-1-yl)acetamide](/img/structure/B7556606.png)
![1-N-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)cyclobutane-1,3-diamine](/img/structure/B7556609.png)

